BP-DS-Pdcl2

Übersicht

Beschreibung

BP-DS-Pdcl2, also known as bis(triphenylphosphine) palladium(II) chloride, is a coordination complex of palladium. This compound is widely used in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is known for its stability and effectiveness as a catalyst in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BP-DS-Pdcl2 can be synthesized by reacting palladium(II) chloride with triphenylphosphine in a suitable solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or ethanol, followed by the addition of triphenylphosphine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a yellow solid.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

BP-DS-Pdcl2 is involved in various types of reactions, including:

Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.

Reduction: It can also participate in reduction reactions, where the palladium center is reduced.

Substitution: this compound can undergo substitution reactions where ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. Typical reaction conditions involve moderate temperatures and the use of solvents such as toluene, benzene, or acetone.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.

Wissenschaftliche Forschungsanwendungen

BP-DS-Pdcl2 has a wide range of applications in scientific research, including:

Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism by which BP-DS-Pdcl2 exerts its catalytic effects involves several steps:

Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.

Transmetalation: The complex undergoes transmetalation with an organometallic reagent, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

BP-DS-Pdcl2 is unique compared to other palladium complexes due to its stability and effectiveness in catalysis. Similar compounds include:

Palladium(II) acetate: Another widely used palladium catalyst, but less stable than this compound.

Palladium(II) chloride: A simpler palladium complex, often used as a precursor in the synthesis of other palladium catalysts.

Palladium(II) bromide: Similar to palladium(II) chloride but with different reactivity and solubility properties.

This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.

Biologische Aktivität

BP-DS-PdCl2 is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Synthesis and Structural Characteristics

This compound is synthesized through coordination of the ligand BP-DS (a specific bidentate ligand) with palladium(II) chloride. The structure typically involves a square planar geometry around the palladium center, which is characteristic of many palladium complexes. The ligand's design aims to enhance the solubility and biological activity of the complex.

Biological Activity Overview

The primary focus of research on this compound has been its cytotoxicity against various cancer cell lines, particularly in hematological malignancies. Studies have shown that this compound exhibits significant anti-cancer properties through multiple mechanisms:

- Cytotoxic Effects : this compound has been shown to induce cell death in cancer cells, with studies indicating a time- and dose-dependent decrease in cell viability.

- Pro-apoptotic Mechanisms : Similar to other chemotherapeutic agents like cisplatin, this compound promotes apoptosis in cancer cells by activating caspases (specifically caspase-3 and -9), leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- DNA Interaction : Unlike traditional platinum-based drugs that primarily act through DNA cross-linking, this compound exhibits a different mechanism that does not involve direct DNA intercalation but rather induces oxidative stress that results in DNA damage.

Case Study 1: Cytotoxicity in HL-60 Cells

A study investigated the effects of this compound on the HL-60 human promyelocytic leukemia cell line. The results indicated:

- Cell Viability Reduction : Treatment with 20 µM this compound resulted in a significant reduction in cell viability after 24 hours.

- Apoptosis Induction : Flow cytometry analysis showed an increase in the percentage of cells exhibiting apoptotic characteristics.

- ROS Production : The compound significantly increased ROS levels within treated cells, suggesting oxidative stress as a key factor in its mechanism of action.

| Treatment Concentration | Cell Viability (%) | Apoptotic Cells (%) | ROS Levels (MitoSox Positive Cells %) |

|---|---|---|---|

| Control | 100 | 5 | 10 |

| 20 µM this compound | 30 | 40 | 55 |

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that:

- Caspase Activation : this compound treatment led to significant activation of caspases involved in apoptosis, contrasting with cisplatin, which primarily acts through p53-mediated pathways.

- Cell Cycle Arrest : Analysis indicated a non-significant arrest in the S phase of the cell cycle, suggesting a complex interaction with cellular division processes.

Comparative Analysis with Other Palladium Complexes

In comparison to other palladium(II) complexes like PdPyTT, this compound demonstrates distinct biological activity profiles:

| Property | This compound | PdPyTT |

|---|---|---|

| Mechanism of Action | ROS-mediated apoptosis | p53-independent apoptosis |

| Primary Target | Cancer cells (e.g., HL-60) | Cancer cells (e.g., HL-60) |

| DNA Interaction | Minimal | None |

| Apoptotic Pathway | Caspase activation | Caspase activation |

Eigenschaften

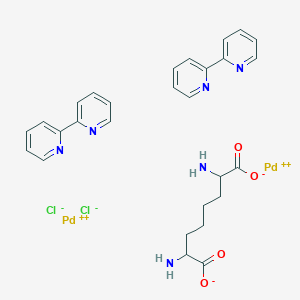

IUPAC Name |

2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHQLXSBBMZDHZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930424 | |

| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-50-5 | |

| Record name | 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.